Cas no 1462329-57-2 ((3-Ethyl-2-hydroxyphenyl)boronic acid)

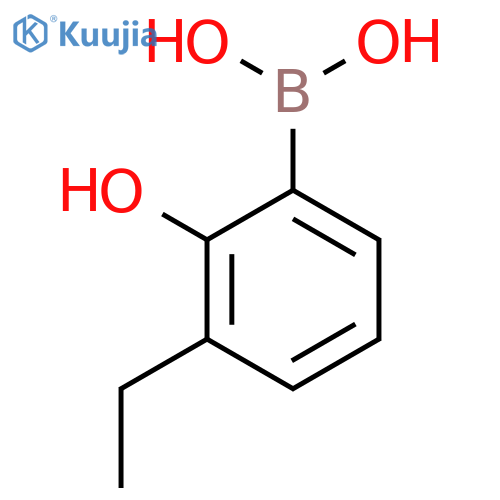

1462329-57-2 structure

商品名:(3-Ethyl-2-hydroxyphenyl)boronic acid

CAS番号:1462329-57-2

MF:C8H11BO3

メガワット:165.982142686844

CID:5074806

(3-Ethyl-2-hydroxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3-ethyl-2-hydroxyphenyl)boronic acid

- (3-Ethyl-2-hydroxyphenyl)boronic acid

-

- インチ: 1S/C8H11BO3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10-12H,2H2,1H3

- InChIKey: XBRUEIJCIGVSKC-UHFFFAOYSA-N

- ほほえんだ: OC1C(B(O)O)=CC=CC=1CC

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 140

- トポロジー分子極性表面積: 60.7

(3-Ethyl-2-hydroxyphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022KXJ-1g |

(3-Ethyl-2-hydroxyphenyl)boronic acid |

1462329-57-2 | 95% | 1g |

$422.00 | 2025-02-13 | |

| Aaron | AR022KXJ-500mg |

(3-Ethyl-2-hydroxyphenyl)boronic acid |

1462329-57-2 | 95% | 500mg |

$317.00 | 2025-02-13 |

(3-Ethyl-2-hydroxyphenyl)boronic acid 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

1462329-57-2 ((3-Ethyl-2-hydroxyphenyl)boronic acid) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量